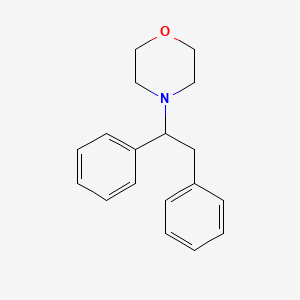

4-(1,2-Diphenylethyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4176-74-3 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-(1,2-diphenylethyl)morpholine |

InChI |

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,18H,11-15H2 |

InChI Key |

PDANPYHTZOQZAR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 1,2 Diphenylethyl Morpholine and Analogues

Fundamental Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring is a key center of reactivity. Its behavior as a nucleophile and a base is fundamental to the chemistry of 4-(1,2-diphenylethyl)morpholine.

The nitrogen atom in the morpholine moiety possesses a lone pair of electrons, rendering it nucleophilic. Morpholine and its derivatives are widely used in organic synthesis, participating in reactions typical of secondary or tertiary amines. nih.govwikipedia.org For instance, morpholine is commonly employed in the formation of enamines from ketones and aldehydes. wikipedia.org The nitrogen in this compound, being a tertiary amine, can participate in a variety of nucleophilic reactions, including:

Alkylation and Arylation: The nitrogen can react with alkyl halides or other electrophilic carbon species to form quaternary ammonium (B1175870) salts.

Reaction with Carbonyls: While it cannot form enamines, the tertiary amine can act as a base or catalyst in reactions involving carbonyl compounds.

Ring-Opening Reactions: Morpholine is known to act as a nucleophile in ring-opening reactions of strained heterocycles like epoxides and aziridines.

It is important to note that the presence of the ether oxygen atom in the morpholine ring withdraws electron density from the nitrogen through an inductive effect. nih.govtotal-synthesis.com This makes the nitrogen in morpholine and its derivatives less nucleophilic and less basic compared to structurally similar amines like piperidine. wikipedia.orgtotal-synthesis.com The bulky 1,2-diphenylethyl substituent may also introduce steric hindrance, potentially slowing the rate of reaction at the nitrogen center compared to less-substituted morpholines.

| Reaction Type | Electrophile | Product Type | Notes |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | A classic reaction for tertiary amines. |

| Michael Addition | α,β-Unsaturated Carbonyl | Potential catalyst | The amine can act as a nucleophilic catalyst. |

| Epoxide Ring Opening | Epoxides | Amino alcohol | The bulky substituent may influence regioselectivity. |

The lone pair on the nitrogen atom also confers basic properties. Morpholine is a base, and when it reacts with an acid, it forms a morpholinium salt. nih.gov The basicity of morpholine derivatives is a critical parameter influencing their behavior in solution and their suitability as acid scavengers in reactions. The pKa of the conjugate acid of morpholine (morpholinium ion) is approximately 8.4.

| Compound | Value | Type | Reference |

|---|---|---|---|

| Morpholine | 5.64 | pKb | vanderbilt.edu |

| Morpholinium Ion | 8.36 | pKa | Calculated from pKb |

Reactions Involving the 1,2-Diphenylethyl Moiety

The 1,2-diphenylethyl portion of the molecule offers additional sites for chemical modification, distinct from the morpholine ring.

The two phenyl rings are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.orgtotal-synthesis.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com The substituent already present on the aromatic ring dictates the rate and regioselectivity (the position of the incoming electrophile).

In this compound, each phenyl ring is attached to a benzylic carbon. This alkyl-type substituent is generally considered an activating group, meaning it increases the rate of reaction compared to benzene itself. vanderbilt.edu Activating groups stabilize the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment. vanderbilt.edu

However, a significant consideration is the basicity of the morpholine nitrogen. Many SEAr reactions are conducted under strong acidic conditions. In such an environment, the nitrogen atom will be protonated, forming a morpholinium ion. The resulting positive charge would transform the entire substituent into a strongly electron-withdrawing and deactivating group. vanderbilt.edu Deactivating groups slow the rate of reaction and direct incoming electrophiles to the meta-position. Therefore, the outcome of an electrophilic aromatic substitution on the phenyl rings is highly dependent on the reaction conditions.

The ethyl linkage consists of two methine (CH) groups. The C-H bonds at these positions, being adjacent to phenyl rings, are benzylic. Benzylic C-H bonds are typically weaker than standard alkane C-H bonds and are more susceptible to reactions involving radicals or the formation of anions or cations.

The methine proton on the carbon bonded to one phenyl ring and the morpholine nitrogen is benzylic. The other methine proton is doubly benzylic, situated between both phenyl rings. This latter position is expected to be particularly reactive. Potential reactions at this site include:

Oxidation: Strong oxidizing agents can oxidize the benzylic position.

Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under radical conditions could selectively introduce a halogen at the doubly benzylic position.

Deprotonation: The use of a very strong base could deprotonate the doubly benzylic carbon to form a resonance-stabilized carbanion (anion). This anion could then be used as a nucleophile in subsequent reactions, such as alkylation.

Electrophilic Attack and Regioselectivity Studies

When this compound is treated with an electrophile, a competition exists between attack at the morpholine nitrogen and attack at the electron-rich phenyl rings. The regioselectivity of the reaction is governed by the nature of the electrophile and the reaction conditions.

The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the likely site of attack. The nitrogen atom, with its localized lone pair, is considered a "hard" nucleophilic center. The π-systems of the aromatic rings are considered "soft" nucleophilic centers.

Attack at Nitrogen: Hard electrophiles, such as protons (H⁺) from strong acids, will preferentially react at the hard nitrogen center, leading to the formation of the morpholinium salt. This is a simple acid-base reaction.

Attack at the Phenyl Rings: Softer electrophiles, such as the nitronium ion (NO₂⁺) in nitration or acylium ions in Friedel-Crafts acylation, are more likely to react with the soft π-system of the phenyl rings. researchgate.net As discussed previously, under non-acidic conditions, this would lead to ortho- and para-substituted products. Under strongly acidic conditions where the nitrogen is protonated, attack would be disfavored, but if it occurred, it would be directed to the meta-position.

Therefore, controlling the regioselectivity of electrophilic attack requires careful selection of the electrophile and precise control of the reaction conditions, particularly the acidity.

Analysis of Reactions at Sulfur and Nitrogen Atoms in Analogous Thioamides

The thioamide group features a resonance structure that delocalizes the nitrogen lone pair onto the carbon-sulfur bond, imparting significant double-bond character to the C-N bond and placing a partial negative charge on the sulfur atom and a partial positive charge on the nitrogen atom. This electronic distribution makes the sulfur atom a soft nucleophile and a site for electrophilic attack, while the nitrogen atom's nucleophilicity is generally reduced due to this resonance.

Reactions at the Sulfur Atom:

The sulfur atom of a thioamide is the primary site for electrophilic attack. Reactions with alkylating agents, such as alkyl halides, typically occur at the sulfur atom to form a thioimidate salt. This S-alkylation enhances the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack.

In the context of analogous thioamides to this compound, the sulfur atom can react with various electrophiles. For instance, in the presence of a strong acid, the sulfur atom can be protonated, which activates the thioamide group for subsequent reactions.

Reactions at the Nitrogen Atom:

While the nitrogen atom in a thioamide is generally less nucleophilic than in an amine or an amide due to resonance, it can still participate in reactions under certain conditions. For the transamidation of thioamides, a highly chemoselective N-C(S) transacylation can be achieved. This process involves the site-selective N-tert-butoxycarbonyl activation of primary and secondary thioamides, which destabilizes the ground state of the thioamide and facilitates nucleophilic addition to the thioamide bond nih.gov. This strategy allows for the cleavage of the C(S)-N bond and the formation of a new thioamide nih.gov.

For a tertiary thioamide, such as a thioacyl derivative of this compound, direct reaction at the nitrogen atom is less common without prior activation. The reactivity of the nitrogen is largely dictated by the steric hindrance imposed by the 1,2-diphenylethyl group and the morpholine ring.

Influence of Substituents on Reaction Pathways and Thermodynamic Control

The electronic and steric nature of substituents on the thioamide can significantly influence the reaction pathways and the balance between kinetic and thermodynamic control.

Electronic Effects:

Electron-withdrawing groups (EWGs) attached to the carbon of the thioamide group increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the thioamide carbon. In nucleophilic aromatic substitution reactions involving thiophene derivatives, the presence of electron-withdrawing groups is crucial for the reaction to proceed, as they stabilize the negatively charged intermediate nih.govnih.govyoutube.com.

In analogues of this compound, substituents on the phenyl rings of the 1,2-diphenylethyl group could exert an electronic influence on the reactivity of a remote thioamide group, although this effect would be transmitted through several sigma bonds and would likely be modest. More significant would be the electronic nature of the acyl group attached to the morpholine nitrogen in a thioamide analogue.

Steric Effects:

The bulky 1,2-diphenylethyl substituent on the morpholine nitrogen would create significant steric hindrance around the thioamide group. This steric bulk can influence the regioselectivity of reactions and may favor attack at the less hindered sulfur atom over the thioamide carbon.

Thermodynamic vs. Kinetic Control:

Chemical reactions that can yield more than one product can be under either thermodynamic or kinetic control. The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. The thermodynamic product is the most stable product, which will be favored if the reaction is reversible and allowed to reach equilibrium dalalinstitute.comlibretexts.orgwikipedia.orglibretexts.org.

Reaction conditions such as temperature, solvent, and reaction time play a crucial role in determining whether a reaction is under kinetic or thermodynamic control. Lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product libretexts.orgwikipedia.orglibretexts.org.

In the context of thioamide reactions, the initial attack of a nucleophile can lead to a kinetically favored intermediate. Subsequent rearrangements or competing reaction pathways could then lead to a more stable, thermodynamically favored product. The specific substituents on the thioamide and the nature of the attacking nucleophile will influence the energy landscape of the reaction and thus the product distribution.

| Reaction Parameter | Influence on Reactivity and Control |

| Substituent Electronic Effects (on thioamide carbon) | Electron-withdrawing groups increase electrophilicity and favor nucleophilic attack. Electron-donating groups decrease electrophilicity. |

| Substituent Steric Effects | Bulky groups can hinder nucleophilic attack at the carbon, potentially favoring reactions at the sulfur atom. |

| Temperature | Lower temperatures favor the kinetic product; higher temperatures favor the thermodynamic product. |

| Reaction Time | Shorter times favor the kinetic product; longer times allow for equilibration to the thermodynamic product. |

Reaction with Biological Species and Amino Acid Moieties

The reactivity of morpholine derivatives and their analogues with biological molecules, particularly amino acids, is of significant interest in understanding their biological activity and potential for conjugation.

Conjugation Studies with Cysteine, Lysine, and Glycine

Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). It can readily react with electrophilic centers. A thioamide analogue of this compound would present an electrophilic carbon atom in the thioamide group. The cysteine thiolate could attack this carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate could result in the formation of a thioester and the release of the morpholine amine.

Lysine: The primary amino group (-NH₂) in the side chain of lysine is also nucleophilic. It can react with electrophilic centers, though it is generally a weaker nucleophile than a thiolate. The reaction of lysine's amino group with a thioamide would be analogous to the transamidation reactions, potentially leading to the formation of a new amide bond and displacement of the morpholine moiety.

Glycine: Glycine, with its simple hydrogen side chain, primarily reacts through its alpha-amino group. Similar to lysine, this amino group can act as a nucleophile in reactions with activated thioamides.

| Amino Acid | Reactive Functional Group | Potential Reaction with Thioamide Analogue |

| Cysteine | Thiol (-SH) / Thiolate (-S⁻) | Nucleophilic attack on the thioamide carbon, potentially leading to thioester formation. |

| Lysine | Epsilon-Amino (-NH₂) | Nucleophilic attack on the thioamide carbon, potentially leading to transamidation. |

| Glycine | Alpha-Amino (-NH₂) | Nucleophilic attack on the thioamide carbon, potentially leading to transamidation. |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 1,2 Diphenylethyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the molecular framework and the connectivity of atoms.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of 4-(1,2-diphenylethyl)morpholine. nih.gov The ¹H-NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C-NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their electronic environments.

For N-substituted morpholines, the protons on the morpholine (B109124) ring typically exhibit characteristic chemical shifts. nih.gov The protons on the ethyl chain and the two phenyl groups of the 1,2-diphenylethyl substituent will have distinct signals, which can be assigned based on their expected chemical shifts and coupling patterns. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are instrumental in establishing the connectivity between adjacent protons, confirming the diphenylethyl structure and its attachment to the morpholine nitrogen. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.4 | 127-145 |

| CH(Ph) | 4.0-4.5 | 65-75 |

| CH₂(Ph) | 2.8-3.2 | 35-45 |

| Morpholine-H (axial) | 2.2-2.6 | 50-55 |

| Morpholine-H (equatorial) | 2.6-3.0 | 65-70 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment

The 1,2-diphenylethyl group contains a chiral center at the carbon atom attached to the morpholine nitrogen and a phenyl group. Therefore, this compound can exist as a pair of enantiomers. Advanced NMR techniques are crucial for assigning the stereochemistry of these molecules, especially when dealing with diastereomers if another chiral center were present.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. researchgate.net For chiral, non-racemic samples, the use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or compounds, respectively, which will exhibit distinct NMR spectra for each enantiomer, allowing for their differentiation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous confirmation of the molecular formula of this compound, which is C₁₈H₂₁NO. The high accuracy of the mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by examining its fragmentation pattern. wikipedia.org

For this compound, the fragmentation in MS/MS would likely involve the cleavage of the bond between the diphenylethyl group and the morpholine ring, as well as fragmentations within the diphenylethyl moiety itself. The most common fragmentation pathway for N-substituted morpholines involves the formation of a stable morpholinium ion or cleavage of the substituent at the nitrogen atom. researchgate.netnist.gov The analysis of these fragmentation pathways provides confirmatory structural information. A study on diphenidine, which has a similar 1,2-diphenylethylpiperidine structure, showed that differentiation between isomers was possible based on the formation of distinct iminium ions during fragmentation. nih.gov

Table 2: Expected Fragmentation Ions for this compound in Tandem Mass Spectrometry

| m/z of Fragment Ion | Proposed Structure/Identity |

| 267 | [M+H]⁺ (Protonated molecular ion) |

| 167 | [C₁₂H₁₁]⁺ (Diphenylethyl cation) |

| 100 | [C₅H₁₀NO]⁺ (Morpholine ring fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Separations and Detection

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid, would be suitable for the analysis of this compound. sielc.com Detection can be achieved using a UV detector, as the phenyl groups will absorb UV light, or a mass spectrometer for more sensitive and specific detection (LC-MS).

Gas Chromatography (GC) can also be used for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC analysis would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. Detection is typically carried out using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). GC-MS provides both retention time information for separation and mass spectra for identification. nih.gov The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the purity assessment and quantification of semi-volatile and volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its transit time through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification, while the chromatographic peak area allows for precise quantification.

For the analysis of morpholine-containing compounds, a high-polarity capillary column is often employed to achieve optimal separation. tainstruments.com The method is validated to ensure its reliability, with key parameters including the method detection limit (MDL), method quantification limit (MQL), linearity, accuracy, and precision being established. organic-chemistry.org For instance, studies on general morpholine analysis have demonstrated high linearity (with correlation coefficients, R², often exceeding 0.999), good recovery rates (typically between 88-108%), and low intra-day and inter-day precision errors. tainstruments.comorganic-chemistry.org In selected ion monitoring (SIM) mode, the instrument focuses on specific fragment ions characteristic of the target molecule, significantly enhancing sensitivity and selectivity for trace-level quantification. tainstruments.com

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890A or equivalent |

| Mass Spectrometer | 5975 MSD or equivalent |

| Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Oven Program | Initial 100°C, ramp to 250°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) / Full Scan |

High-Performance Liquid Chromatography (HPLC) with Dual Absorbance Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

The use of a dual-wavelength absorbance detector, such as a Waters 2487 Dual Absorbance Detector, enhances the analytical power of the technique. researchgate.net This detector can monitor the column eluent at two distinct wavelengths simultaneously. This is particularly advantageous for purity analysis. One wavelength can be set at the absorbance maximum (λmax) of this compound for maximum sensitivity, while the second wavelength can be set on the slope of the absorption peak or at a wavelength characteristic of a potential impurity. By calculating the absorbance ratio at these two wavelengths across the chromatographic peak, analysts can assess peak purity. A constant ratio indicates a pure compound, whereas a variable ratio suggests the presence of a co-eluting impurity. This approach is valuable in stability-indicating methods and for routine quality control. nih.gov

Table 2: Representative HPLC Conditions for Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| HPLC System | Waters Alliance 2695 or equivalent |

| Detector | 2487 Dual Absorbance UV/Vis Detector |

| Column | Hibar µBondapak ODS C18 (or similar) |

| Mobile Phase | Isocratic or gradient mixture (e.g., Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelengths | λ1: Absorbance max (e.g., ~260 nm); λ2: Secondary wavelength |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Optimization of Derivatization Procedures for Chromatographic Analysis

For certain analytical methods, particularly GC-MS, derivatization can be an essential pre-treatment step. nih.gov While this compound possesses some volatility, derivatization may be employed to enhance its thermal stability, improve its chromatographic peak shape, and increase its volatility for a more robust GC-MS analysis. This methodological technique transforms the compound into a more suitable form for analysis. nih.gov

A common derivatization strategy for compounds containing amine functionalities is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used. nih.gov The optimization of this procedure is critical and involves systematically varying parameters such as the derivatizing agent, solvent (e.g., pyridine, ethyl acetate), reaction temperature, and reaction time to achieve a complete and reproducible conversion to the desired derivative. nih.govresearchgate.net The goal is to find a set of conditions that provides the highest and most consistent yield of the derivatized product, ensuring accurate and reliable quantification in subsequent chromatographic analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure. The spectrum can be considered a "molecular fingerprint."

The structure of this compound contains several key functional groups that give rise to predictable absorption bands. These include the C-H bonds of the aromatic (phenyl) and aliphatic (morpholine and ethyl) parts, the C-O-C ether linkage, and the C-N bond within the morpholine ring. The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹, can confirm the absence of alcohol and carbonyl functionalities, respectively. nih.govnih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1450 |

| Aliphatic Groups | C-H stretch | 3000 - 2850 |

| Morpholine Ring | C-O-C stretch (ether) | 1150 - 1085 |

Gel Electrophoresis in DNA Interaction Studies

Gel electrophoresis is a fundamental technique used to study the interactions between small molecules and nucleic acids. nih.govresearchgate.net To investigate whether this compound binds to DNA, a gel mobility shift assay can be performed. In this experiment, DNA (such as plasmid DNA or a specific oligonucleotide) is incubated with increasing concentrations of the compound before being loaded onto an agarose (B213101) or polyacrylamide gel. nih.gov

Electronic Absorption and Fluorometric Titrations for Binding Analysis

Electronic absorption (UV-Visible) spectroscopy and fluorometric titrations are powerful methods for quantitatively characterizing the binding between a compound and a biological macromolecule like DNA. These techniques rely on changes in the spectroscopic properties of the compound or the macromolecule upon complex formation.

In an electronic absorption titration, the UV-Vis spectrum of this compound would be recorded in the presence of increasing concentrations of DNA. Binding can perturb the electronic environment of the chromophores (the phenyl rings), leading to changes in the absorption spectrum, such as hypochromism (decreased absorbance) or hyperchromism (increased absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance.

Fluorometric titrations can offer even greater sensitivity. If the compound is fluorescent, its binding to DNA can quench or enhance its fluorescence intensity. By monitoring this change as a function of DNA concentration, one can determine key binding parameters. Alternatively, a displacement assay can be used. In this setup, a fluorescent dye that is known to bind DNA (like ethidium (B1194527) bromide) is first incubated with DNA. Upon addition of this compound, if the compound displaces the dye from the DNA, a decrease in the dye's fluorescence will be observed. These titration experiments are instrumental in calculating the binding constant (Ka), which quantifies the strength of the interaction. nih.gov

Calorimetry for Reaction Monitoring

Calorimetry, particularly Isothermal Titration Calorimetry (ITC), provides a direct and label-free method for studying the thermodynamics of binding interactions. It is considered a gold-standard technique in drug discovery for characterizing molecular interactions in solution. tainstruments.com ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (in this case, this compound) is titrated into a solution containing a target macromolecule (e.g., DNA or a protein). tainstruments.com

A single ITC experiment can provide a complete thermodynamic profile of the binding event. By analyzing the resulting thermogram, one can simultaneously determine the binding affinity (or dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govresearchgate.net From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. This comprehensive data is invaluable for understanding the driving forces behind the molecular recognition process—whether the binding is driven by favorable enthalpy changes (e.g., hydrogen bond formation) or entropy changes (e.g., release of water molecules from a binding site). This level of detail is crucial for structure-activity relationship (SAR) studies and for optimizing the binding of a molecule to its biological target. tainstruments.com

Computational and Theoretical Chemistry Studies on 4 1,2 Diphenylethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and reactivity of molecules at the atomic level. These methods, rooted in quantum mechanics, provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. nih.govresearchgate.netnih.gov DFT calculations can elucidate various electronic properties that are crucial for predicting a molecule's reactivity. By solving the Kohn-Sham equations, DFT can determine parameters such as molecular orbital energies (HOMO and LUMO), atomic charge distributions, and molecular electrostatic potential (MEP). nih.govijcce.ac.ir

For a molecule like 4-(1,2-diphenylethyl)morpholine, DFT would be instrumental in understanding the distribution of electron density. The nitrogen atom in the morpholine (B109124) ring is typically a site of high electron density, making it a nucleophilic center. The presence of the bulky 1,2-diphenylethyl substituent would electronically and sterically influence this reactivity. DFT calculations could precisely quantify these effects.

Key electronic properties that can be calculated for morpholine derivatives using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the interactions between different parts of the molecule, such as hyperconjugative interactions and charge delocalization, providing a deeper understanding of its stability and bonding characteristics. mdpi.com

Below is an illustrative table of electronic properties that could be generated for this compound using DFT calculations, based on typical values for similar N-substituted morpholine compounds.

| Property | Illustrative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on Nitrogen | -0.6 e | Quantifies the partial charge on the nitrogen atom, confirming its nucleophilic character. |

Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations. Actual values would require a specific computational study.

Computational Studies on Regioselectivity and Reaction Mechanisms

DFT is also a valuable tool for studying the mechanisms and selectivity of chemical reactions. medjchem.comresearchgate.net For morpholine and its derivatives, which are common reagents in organic synthesis, understanding the factors that govern reaction outcomes is crucial. e3s-conferences.org Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org

In the context of this compound, DFT could be used to predict the regioselectivity of its reactions. For instance, in an addition reaction to an unsymmetrical electrophile, calculations could determine which reaction pathway has a lower activation energy, thus predicting the major product. medjchem.comresearchgate.net A study on the addition of morpholine to 9α-hydroxyparthenolide utilized DFT to explain the observed regioselectivity, demonstrating the predictive power of this approach. medjchem.com The calculations showed that the reaction occurs at a specific double bond due to favorable electronic and steric factors. medjchem.com

Such studies typically involve:

Locating Transition States: Identifying the geometry and energy of the transition state for each possible reaction pathway.

Calculating Activation Energies: The energy barrier that must be overcome for the reaction to proceed. The pathway with the lowest activation energy is generally favored.

Analyzing Reaction Intermediates: Determining the stability of any intermediates formed during the reaction.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the conformational and dynamic behavior of molecules.

Conformational Analysis of the Morpholine Ring and Diphenylethyl Group

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The morpholine ring typically adopts a chair conformation, which is more stable than the boat or twist-boat forms. The substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.

For this compound, the large diphenylethyl group would have a strong preference for the equatorial position to minimize steric clashes with the morpholine ring. Furthermore, the diphenylethyl group itself has multiple rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to:

Perform a systematic conformational search to identify all low-energy conformers.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Analyze the geometric parameters (bond lengths, angles, dihedral angles) of each conformer.

An illustrative table of the relative energies of possible conformers of this compound is provided below.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Chair (Equatorial Diphenylethyl) | 0.00 | ~98% | The most stable conformer with the bulky group in the equatorial position. |

| Chair (Axial Diphenylethyl) | > 5.0 | <1% | Highly disfavored due to significant steric strain. |

| Twist-Boat (Equatorial Diphenylethyl) | ~ 3.5 | ~1% | A higher energy conformer of the morpholine ring. |

Note: This data is illustrative and based on general principles of conformational analysis for N-substituted morpholines.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., a solvent). mdpi.com

For this compound, an MD simulation could reveal:

The flexibility of the morpholine ring and the diphenylethyl side chain.

The preferred orientations of the phenyl groups.

The interactions between the molecule and solvent molecules, which can influence its conformation and reactivity.

The stability of different conformers over time.

MD simulations are particularly useful in drug design and materials science for understanding how a molecule behaves in a realistic environment, such as in solution or bound to a protein. mdpi.commdpi.com

In Silico Approaches to Molecular Design

In silico (computer-based) methods are integral to modern molecular design, particularly in the field of drug discovery. nih.govresearchgate.net The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. e3s-conferences.orgresearchgate.netnih.gov Computational techniques can be used to design novel morpholine derivatives with desired properties.

For a compound like this compound, in silico approaches could be used to:

Screen virtual libraries of similar compounds for potential biological activity against a specific target protein. This is often done using molecular docking, which predicts the binding mode and affinity of a small molecule to a receptor. nih.gov

Optimize a lead compound by making virtual modifications to its structure and predicting how these changes will affect its activity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Develop Quantitative Structure-Activity Relationship (QSAR) models , which are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov

These computational tools allow researchers to prioritize which molecules to synthesize and test in the laboratory, thereby saving time and resources in the development of new drugs and materials. nih.gov

Virtual Screening and Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of this compound, virtual screening could be employed to assess its potential interaction with various biological targets. For instance, given the structural motifs present in the molecule, it might be screened against targets in the central nervous system (CNS). acs.org

The process of chemical space exploration for this compound would involve evaluating its structural and physicochemical properties in comparison to vast databases of known compounds, including approved drugs and bioactive molecules. This helps in understanding the novelty of the compound and predicting its potential for biological activity based on the principle that structurally similar molecules often have similar biological functions.

Prediction of Physiochemical Parameters Relevant to Compound Behavior (e.g., Log D)

Physicochemical parameters are crucial for determining how a compound will behave in a biological system. These properties are often predicted using computational models to guide the drug development process. For this compound, key predicted parameters would include its lipophilicity, solubility, and ionization state at physiological pH.

One of the most important parameters is the distribution coefficient (Log D), which measures the lipophilicity of a compound at a specific pH. This is particularly relevant for predicting a drug's ability to cross cell membranes. Computational tools can generate a Log D versus pH profile for this compound, providing an indication of its likely absorption and distribution characteristics.

Table 1: Predicted Physicochemical Properties for a Representative Morpholine Derivative

| Property | Predicted Value | Significance |

| Molecular Weight | (Value) g/mol | Influences size-related absorption and diffusion. |

| LogP | (Value) | Measures lipophilicity, affecting membrane permeability. |

| LogD at pH 7.4 | (Value) | Indicates lipophilicity at physiological pH, relevant for BBB penetration. |

| Topological Polar Surface Area (TPSA) | (Value) Ų | Predicts transport properties and blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | (Value) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | (Value) | Influences solubility and receptor binding. |

| Rotatable Bonds | (Value) | Relates to conformational flexibility and binding affinity. |

Pharmacokinetic Property Predictions

Pharmacokinetics, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), describes the journey of a drug through the body. In silico ADME predictions are a critical component of early-stage drug discovery to identify candidates with favorable drug-like properties. nih.gov Computational models can predict various pharmacokinetic parameters for this compound.

These predictions would assess its potential for oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential for toxicity. nih.gov For a compound with a morpholine ring, which is a common scaffold in CNS-active drugs, predictions of CNS penetration would be of particular interest. acs.org

Table 2: Predicted ADME Properties for a Representative Morpholine Derivative

| ADME Parameter | Prediction | Implication for Drug Development |

| Human Intestinal Absorption | (e.g., High/Low) | Likelihood of being absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | (e.g., Permeable/Impermeable) | Potential to act on targets within the central nervous system. |

| CYP450 2D6 Substrate/Inhibitor | (e.g., Yes/No) | Potential for drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | (e.g., Yes/No) | Susceptibility to efflux pumps, which can limit drug efficacy. |

| Plasma Protein Binding | (e.g., % bound) | Affects the amount of free drug available to exert its effect. |

| Half-life (t½) | (e.g., hours) | Duration of action in the body. |

Note: This table serves as an illustrative example. Specific ADME predictions for this compound are not available from the conducted research.

Structure Activity Relationship Sar Studies of 4 1,2 Diphenylethyl Morpholine and Analogous Compounds

Principles of Structure-Activity Relationship Elucidation in Heterocyclic Compounds

The exploration of structure-activity relationships (SAR) is a foundational concept in medicinal chemistry that connects the chemical structure of a molecule to its biological activity. drugdesign.orgwikipedia.org For heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals, SAR analysis provides a systematic framework for optimizing drug candidates. e3s-conferences.orgnih.govnih.gov The core principle involves the progressive and systematic modification of a lead compound's structure to identify the key molecular features, collectively known as the pharmacophore, that are essential for its biological function. drugdesign.orge3s-conferences.orgresearchgate.net

This process allows medicinal chemists to understand how alterations—such as adding, removing, or replacing functional groups, modifying the heterocyclic ring system, or changing stereochemistry—impact a molecule's interaction with its biological target. drugdesign.orgnih.gov If a structural change leads to a loss of activity, the modified group is considered essential; conversely, if the activity is retained or enhanced, the modification may be beneficial or the original group non-essential. drugdesign.org Through this iterative process of synthesis and biological testing, a comprehensive SAR profile is developed, guiding the rational design of more potent, selective, and effective therapeutic agents. wikipedia.orgnih.gov

Modulating the Morpholine (B109124) Ring: Substituent Effects on Chemical Behavior

The morpholine ring is a privileged scaffold in drug discovery, largely due to its favorable physicochemical properties. researchgate.netacs.org Its unique structure, containing both a basic nitrogen atom and a hydrogen-bond-accepting oxygen atom, provides a desirable balance of hydrophilicity and lipophilicity. researchgate.netnih.gov This often improves pharmacokinetic properties such as solubility and metabolic stability. researchgate.net The flexible chair-like conformation of the morpholine ring allows it to adapt to the topology of various biological targets, serving as a versatile scaffold that can correctly orient substituents for optimal interaction. nih.gov

Impact of Alkyl and Aryl Substitutions on Molecular Interactions

The substitution pattern on the morpholine ring profoundly influences the compound's biological activity by altering its steric and electronic properties, which in turn affects interactions with target proteins. e3s-conferences.orgnih.gov SAR studies have consistently demonstrated that even minor changes, such as the addition of alkyl or aryl groups, can lead to significant shifts in potency and selectivity.

Research on various morpholine-containing series has provided specific insights:

Aryl Substitutions : The nature and position of substituents on an aryl ring attached to the morpholine nitrogen can dictate the compound's pharmacological profile. For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, aryl ring substitution was a key determinant of whether the compounds acted as selective serotonin reuptake inhibitors (SRIs), selective norepinephrine reuptake inhibitors (NRIs), or dual SNRIs. nih.gov

Phenyl Group Placement : In some anticancer agents, the presence of a C-4 substituted phenyl group on the morpholine ring was found to be beneficial for activity. e3s-conferences.org

Alkyl Substitutions : The introduction of small alkyl groups can also enhance activity. One study noted that incorporating an alkyl substituent at the third position of the morpholine ring led to an increase in anticancer potency. researchgate.net

Electronic Effects : The electronic properties of substituents on an attached aromatic ring are critical. Studies on certain azaindole derivatives showed a preference for electron-rich aromatics, as demonstrated by the moderate activity of dimethoxy analogs, while electron-deficient groups like cyano resulted in inactive compounds. dndi.org

These findings underscore the importance of systematic exploration of substituents on the morpholine ring to fine-tune molecular interactions and achieve the desired biological effect.

| Modification to Morpholine Ring | Observed Effect on Activity | Compound Series/Target Class |

| C-4 Substituted Phenyl Group | Positive for activity | Anticancer agents e3s-conferences.org |

| Alkyl Substitution at C-3 | Increased anticancer activity | Anticancer agents researchgate.net |

| Aryl/Aryloxy Ring Substitution | Modulated selectivity for serotonin vs. norepinephrine reuptake inhibition | Monoamine reuptake inhibitors nih.gov |

| Electron-Rich Aromatic Substituent (e.g., dimethoxy) | Maintained moderate activity and improved metabolic clearance | Anti-trypanosomal agents dndi.org |

| Electron-Deficient Aromatic Substituent (e.g., cyano) | Resulted in inactive compounds | Anti-trypanosomal agents dndi.org |

Conformationally Restricted Morpholine Ring Systems and Their Influence

The morpholine heterocycle typically exists in a flexible chair conformation. researchgate.netnih.gov While this flexibility can be advantageous, it can also be a source of entropic penalty upon binding to a receptor. To better understand the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—researchers often design and synthesize conformationally restricted analogs.

By incorporating the morpholine into a more rigid structure, such as a bicyclic system, the number of accessible conformations is reduced. nih.gov This approach serves several purposes:

Identifying the Bioactive Conformation : If a rigid analog shows high activity, its conformation is presumed to mimic the bioactive conformation of the more flexible parent molecule.

Improving Potency and Selectivity : Locking the molecule into an optimal binding conformation can enhance binding affinity and, consequently, biological potency.

Developing Novel Scaffolds : The creation of conformationally-locked bicyclic morpholines provides access to novel, lead-like scaffolds for further drug development. nih.gov

The conformational preferences of the morpholine ring are also influenced by its substitution pattern. Substituents can create steric challenges, such as pseudo A1,3 strain, which forces the ring into a specific conformation to minimize these unfavorable interactions. nih.gov This interplay between substitution and conformation has a direct impact on the molecule's reactivity and its ability to interact effectively with a biological target. researchgate.netresearchgate.net

Role of Morpholine Oxygen in Receptor Inhibition

The oxygen atom is a defining feature of the morpholine ring and is frequently crucial for biological activity, primarily by acting as a hydrogen bond acceptor. nih.govacs.org This interaction can anchor the molecule within the active site of a protein, contributing significantly to binding affinity.

The critical role of the morpholine oxygen has been elucidated in studies of various enzyme inhibitors:

PI3K Inhibitors : Molecular docking studies and crystal structures of inhibitors like ZSTK474 bound to phosphoinositide 3-kinases (PI3Ks) reveal that the morpholine oxygen forms a key hydrogen bond with the backbone amide of a valine residue (Val828 or Val882) in the enzyme's hinge region. nih.govacs.org This interaction is a hallmark of many PI3K inhibitors.

Impact of Oxygen Replacement : The importance of this oxygen atom is highlighted by experiments where it is replaced. Substituting the morpholine with a piperazine ring (replacing the oxygen with a nitrogen) in ZSTK474 analogs resulted in a dramatic decrease in inhibitory activity against PI3K isoforms, with reductions of up to 70-fold. nih.gov This demonstrates that the hydrogen-bonding capability of the oxygen is essential for potent inhibition in this class of compounds.

These findings confirm that the morpholine oxygen is not merely a passive structural element but often an active participant in molecular recognition, making it a key consideration in the design of morpholine-based inhibitors.

Influence of the 1,2-Diphenylethyl Moiety on Structure-Activity Profiles

These studies revealed that the substitution pattern on the two phenyl rings is a critical determinant of potency. The most significant increases in analgesic activity were observed when a hydroxyl group was introduced onto one of the phenyl rings. Specifically, compounds with a meta-hydroxyl group on the 2-phenyl ring (the phenyl group attached to the second carbon of the ethyl chain) were found to be exceptionally potent. nih.gov For example, 1-cycloalkyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines were 23 to 56 times more active than their non-hydroxylated parent compounds and significantly more potent than morphine. nih.gov This suggests that the hydroxyl group engages in a critical interaction, likely as a hydrogen bond donor, within the receptor binding site.

| Substituent on 2-Phenyl Ring | Position | Relative Analgesic Activity | Reference Compound |

| Hydrogen (unsubstituted) | - | Baseline | 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines nih.gov |

| Hydroxyl (-OH) | meta (3-position) | 23-56 times more potent | Unsubstituted parent compound nih.gov |

| Hydroxyl (-OH) | meta (3-position) | 23-38 times more potent | Morphine nih.gov |

Stereochemical Implications of the Diphenylethyl Group in Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biomolecules like receptors are themselves chiral and can differentiate between stereoisomers. nih.govnih.gov For compounds containing the 1,2-diphenylethyl moiety, the chiral center at the first carbon of the ethyl chain is of paramount importance.

Studies on the enantiomers of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives demonstrated a profound and distinct enantioselectivity for their narcotic agonist and antagonist activities. nih.gov

Agonist Activity : The S-(+) enantiomers consistently displayed potent analgesic (agonist) activity, in some cases over 100 times that of morphine. Their R-(-) counterparts were significantly less active as agonists. nih.gov

Antagonist Activity : Conversely, narcotic antagonist activity was observed exclusively in some of the R-(-) enantiomers. The corresponding S-(+) enantiomers were devoid of antagonist effects. nih.gov

This stereochemical divergence is striking: one enantiomer acts as a powerful agonist, while the other can act as an antagonist. This suggests that the two enantiomers adopt different binding modes within the opioid receptor, leading to opposite pharmacological outcomes. The configuration of the highly active S-(+) enantiomers was found to be analogous to that of the tyrosine residue in Met-enkephalin, an endogenous opioid peptide, providing a potential explanation for their potent agonist activity. nih.gov

| Compound Series | Enantiomer | Primary Pharmacological Activity | Key Finding |

| 1-Substituted 4-(1,2-diphenylethyl)piperazines | S-(+) | Potent Narcotic Agonist | Significantly stronger analgesic activity than the R-(-) enantiomer. nih.gov |

| 1-Substituted 4-(1,2-diphenylethyl)piperazines | R-(-) | Narcotic Antagonist (in some cases) | Showed antagonist activity not present in the S-(+) enantiomer. nih.gov |

Aromatic Ring Substitutions and Their Impact

The substitution patterns on the two phenyl rings of the 1,2-diphenylethyl moiety play a pivotal role in modulating the pharmacological profile of these compounds. Studies on analogous piperazine derivatives have provided valuable insights that can be extrapolated to the 4-(1,2-diphenylethyl)morpholine scaffold.

For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the introduction of a hydroxyl group at the meta-position of the 2-phenyl ring was found to be a key determinant for analgesic activity nih.gov. This substitution significantly enhanced potency, with some analogues demonstrating activity 23 to 56 times greater than their unsubstituted counterparts and 23 to 38 times that of morphine nih.gov. This suggests that the m-hydroxyl group may be involved in a crucial hydrogen bonding interaction with the target receptor.

Furthermore, research on other classes of receptor ligands has shown that the electronic properties of substituents on aromatic rings can have a profound effect on affinity. For example, in a series of 1,3,5-triazine derivatives, the presence of a weakly deactivating fluorine substituent on an indole ring resulted in the most potent ligand for the 5-HT7 receptor, while a strongly deactivating cyano group led to a loss of activity mdpi.com. Conversely, in another study, electron-rich aromatic groups were preferred for activity against Trypanosoma cruzi dndi.org. These findings highlight the nuanced and target-dependent nature of aromatic ring substitutions.

The position of the substituent is also critical. In a study of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts nih.gov. Similarly, for 1-piperazino-3-arylindans, 6-substituted derivatives showed affinity for both D1 and D2 receptors, with 6-chloro or 6-fluoro substitutions favoring D1 affinity nih.gov.

While direct SAR data for aromatic substitutions on this compound is limited, the evidence from closely related piperazine analogues strongly suggests that both the nature and the position of substituents on the phenyl rings are critical for modulating biological activity.

Linker Region Modifications and Their Effects on Interaction Affinity

The ethyl linker connecting the diaryl pharmacophore to the morpholine ring is another key area for structural modification. The length, rigidity, and stereochemistry of this linker can significantly influence how the molecule orients itself within the binding pocket of a receptor, thereby affecting interaction affinity.

In a study of N-arylpiperazine-modified analogues of KN-62, the length of the linker between the piperazine nitrogen and a phenyl ring was found to be crucial for activity at the P2X7 receptor nih.gov. A one-carbon linker increased activity, whereas a two-carbon linker resulted in a tenfold decrease in biological activity nih.gov. This demonstrates that even subtle changes in linker length can have a dramatic impact on potency, likely by altering the distance between key pharmacophoric elements.

Comparative SAR with Other 1,2-Diarylethylamine Scaffolds

Piperazine and Pyrrolidine Analogues in Dual Reuptake Inhibition

A significant area of interest for 1,2-diarylethylamine scaffolds is their potential as dual serotonin and noradrenaline reuptake inhibitors. Comparative SAR studies involving piperazine and pyrrolidine analogues have been instrumental in understanding the structural requirements for this dual activity.

N-(1,2-diphenylethyl)piperazines have been identified as a novel class of dual serotonin/noradrenaline reuptake inhibitors nih.gov. The synthesis and SAR of these compounds have revealed that specific substitution patterns can yield profiles comparable to the established dual reuptake inhibitor, duloxetine nih.gov. This suggests that the 1,2-diphenylethylamine scaffold is a viable template for developing dual-acting antidepressants.

Similarly, piperidine and pyrrolidine derivatives have been explored as dual serotonin and noradrenaline reuptake inhibitors mdpi.com. These studies have established that monoamine reuptake inhibition is a function of the amine (piperidine vs. pyrrolidine), the position of a pyridine isomer, substitution on an aryloxy ring, and stereochemistry. This has led to the identification of selective NRIs, selective SRIs, dual SNRIs, and even triple SNDRIs within the same chemical series mdpi.com.

While direct data on the dual reuptake inhibition profile of this compound is not extensively documented, the established activity of its piperazine and pyrrolidine counterparts suggests that the morpholine analogue could also possess similar properties. The replacement of the piperazine or pyrrolidine ring with a morpholine ring would introduce a different heteroatom (oxygen) and alter the ring's conformation and basicity, which would be expected to modulate its affinity and selectivity for the serotonin and noradrenaline transporters.

Rational Design Based on Shared Pharmacophores

The rational design of novel compounds often relies on the identification of shared pharmacophores among active molecules. The 1,2-diarylethylamine scaffold is a key pharmacophore for a range of biological targets, including monoamine transporters and opioid receptors.

The concept of combining pharmacophores from different classes of active compounds has been a successful strategy in drug discovery. For instance, the combination of indole and piperazine pharmacophores has been explored to create multi-target ligands with affinities for serotonin reuptake transporters and 5-HT1A/5-HT7 receptors nih.gov. This approach of "multi-target directed ligands" (MTDLs) is increasingly being used to address complex diseases like depression nih.gov.

The rational design of 2,5-disubstituted piperidine derivatives as conformationally constrained analogues of GBR compounds, which are known dopamine transporter inhibitors, has also been reported nih.gov. This highlights the use of structural information from known ligands to design new molecules with improved properties. The pharmacophore concept is a cornerstone of rational drug design, enabling the computational screening of large chemical databases to identify molecules with similar functional groups arranged in a specific three-dimensional pattern researchgate.net.

For this compound, its design can be rationalized based on the shared 1,2-diarylethylamine pharmacophore present in numerous biologically active compounds. The morpholine ring itself is considered a "privileged pharmacophore" in medicinal chemistry due to its ability to enhance potency and modulate pharmacokinetic properties nih.gov.

Mechanistic Insights from SAR Studies

Identification of Key Pharmacophores and Molecular Interactions

SAR studies provide crucial mechanistic insights by identifying the key pharmacophoric elements and the types of molecular interactions that govern a compound's activity. For the 1,2-diarylethylamine scaffold, several key features have been identified.

The morpholine ring is a versatile moiety that can participate in various molecular interactions and improve the pharmacokinetic properties of a molecule nih.gov. Its ability to enhance solubility and membrane permeability makes it a valuable component in drug design nih.gov. The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target.

The two phenyl rings of the 1,2-diphenylethyl group are essential for affinity and are likely involved in hydrophobic and/or π-π stacking interactions within the receptor's binding pocket. As discussed, substitutions on these rings can introduce additional interactions, such as hydrogen bonding or electrostatic interactions, that can significantly enhance potency.

The nitrogen atom of the heterocyclic ring (morpholine, piperazine, or pyrrolidine) is typically protonated at physiological pH and is believed to form a key ionic interaction with an acidic residue in the binding site of many receptors and transporters.

In essence, the key pharmacophore for this class of compounds can be described as comprising two aromatic rings positioned at a specific distance and orientation relative to a basic nitrogen atom within a heterocyclic ring system. The specific nature of the heterocyclic ring and the substitution patterns on the aromatic rings then fine-tune the compound's affinity and selectivity for different biological targets.

Role of Basicity and Lipophilicity in Molecular Interactions

In the structure-activity relationship (SAR) studies of this compound and its analogous compounds, the physicochemical properties of basicity and lipophilicity play a pivotal role in defining their molecular interactions and subsequent biological activities. These two parameters are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profiles, influencing its absorption, distribution, metabolism, excretion (ADME), and its ability to bind to its biological target.

The nitrogen atom within the morpholine ring of this compound imparts basic properties to the molecule. The degree of this basicity, quantified by the pKa value, is crucial for the ionization state of the compound at physiological pH. The pKa of the morpholine nitrogen is a key factor in the formation of ionic bonds or hydrogen bonds with receptor sites. For many centrally acting agents, a degree of basicity is essential for interaction with the target receptors, which often possess anionic sites. However, the optimal basicity is a fine balance. Excessively high basicity can lead to increased non-specific binding and reduced ability to cross the blood-brain barrier, while very low basicity may result in insufficient receptor interaction.

While specific experimental data for a series of this compound analogs is not extensively available in the public domain, the principles can be illustrated through data from closely related piperazine analogs. In studies of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which have shown potent analgesic activities, the nature of the substituent on the second nitrogen atom significantly influences both basicity and lipophilicity, and in turn, the affinity for opioid receptors.

To illustrate the potential impact of these properties on receptor affinity, a hypothetical data table for a series of this compound analogs is presented below. This table is based on established medicinal chemistry principles and trends observed in analogous chemical series.

| Compound | R-Group | pKa (Calculated) | ClogP (Calculated) | Receptor Affinity (Ki, nM) - Hypothetical |

| 1 | -H | 7.8 | 4.2 | 50 |

| 2 | 4'-Chloro | 7.5 | 4.9 | 35 |

| 3 | 4'-Methoxy | 8.0 | 4.1 | 65 |

| 4 | 3',4'-Dichloro | 7.2 | 5.6 | 20 |

| 5 | 4'-Methyl | 7.9 | 4.6 | 45 |

In this hypothetical series, the introduction of a chloro substituent (Compound 2) slightly decreases the calculated pKa due to its electron-withdrawing nature and increases the ClogP, leading to a modest hypothetical increase in receptor affinity. The introduction of a strongly electron-withdrawing dichlorophenyl group (Compound 4) further reduces the pKa and significantly increases lipophilicity, which in this illustrative case, is correlated with a higher receptor affinity. Conversely, an electron-donating methoxy group (Compound 3) is shown to slightly increase basicity and has a minor effect on lipophilicity, resulting in a slight decrease in hypothetical affinity. A methyl group (Compound 5) slightly increases basicity and lipophilicity, with a minor impact on affinity.

This illustrative data underscores the delicate balance required between basicity and lipophilicity. Optimal receptor interaction for this class of compounds would likely be achieved within a specific range of pKa and logP values. Deviations outside this optimal range, by making the compound too basic or not basic enough, or too lipophilic or not lipophilic enough, would be expected to result in diminished biological activity. Therefore, the strategic manipulation of these two key physicochemical parameters is a cornerstone of the rational design of novel and effective this compound analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.